1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by the presence of an azido group, a fluorine atom, and multiple hydroxyl groups attached to a pyrimidine ring
Preparation Methods
The synthesis of 1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves several steps, including the introduction of the azido and fluoro groups. The synthetic route typically starts with the preparation of a suitable sugar derivative, followed by the introduction of the azido group through nucleophilic substitution. The fluorine atom is then introduced via a fluorination reaction. The final step involves the coupling of the modified sugar with a pyrimidine base under specific reaction conditions to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral and anticancer therapies.
Medicine: Investigated for its ability to inhibit viral replication and its potential use in chemotherapy.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The azido group can cause chain termination during nucleic acid replication, while the fluorine atom can enhance the compound’s binding affinity to its molecular targets. This dual action makes it a potent inhibitor of viral and cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
4’-Azidouridine: Contains an azido group at the 4’ position and is used in similar applications.
5-Fluorouridine: Contains a fluorine atom at the 5 position and is known for its anticancer properties.
Uridine: A naturally occurring nucleoside that serves as a precursor for many synthetic analogs.
1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the combination of both azido and fluoro groups, which enhances its biological activity and specificity compared to other nucleoside analogs.
Properties
Molecular Formula |
C9H10FN5O5 |
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Molecular Weight |
287.20 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O5/c10-5-6(18)9(3-16,13-14-11)20-7(5)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6?,7-,9-/m1/s1 |
InChI Key |
SNWCOSVWPQSOEU-RLKNHCSUSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@](O2)(CO)N=[N+]=[N-])O)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F |
Origin of Product |
United States |
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